Boc-NH-C4-acid

Catalog No.
S666738
CAS No.
27219-07-4
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-NH-C4-acid

CAS Number

27219-07-4

Product Name

Boc-NH-C4-acid

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N

Synonyms

27219-07-4;Boc-5-Ava-OH;5-(Boc-amino)valericacid;5-Boc-amino-pentanoicacid;5-(tert-Butoxycarbonylamino)valericAcid;5-((tert-Butoxycarbonyl)amino)pentanoicacid;5-[(tert-Butoxycarbonyl)amino]pentanoicacid;boc-5-aminovalericacid;N-Boc-5-aminovalericAcid;N-Boc-5-aminopentanoicAcid;5-(Boc-amino)pentanoicacid;GFMRZAMDGJIWRB-UHFFFAOYSA-N;pentanoicacid,5-[[(1,1-dimethylethoxy)carbonyl]amino]-;5-(tert-Butoxycarbonylamino)pentanoicAcid;ST51037528;boc-ape(5)-oh;Boc-5-aminopentanoicacid;AC1Q1NFC;ACMC-209gw1;boc-delta-aminovalericacid;AC1LC0U6;SCHEMBL904074;5-(boc-amino)-pentanoicacid;475351_ALDRICH;5-Aminopentoicacid,N-BOC-

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

The exact mass of the compound 5-((tert-Butoxycarbonyl)amino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-NH-C4-acid (CAS 27219-07-4), also designated as Boc-5-aminovaleric acid or Boc-5-Ava-OH, is a highly pure, orthogonally protected aliphatic linker building block utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Featuring a fully saturated four-methylene spacer between a Boc-protected amine and a free carboxylic acid, it serves as a critical precursor for assembling alkyl-linked degraders. Unlike hydrophilic PEG linkers, this alkyl-class precursor imparts significant lipophilicity to the final molecule, which is essential for enhancing cell membrane permeability and modulating the entropic dynamics of ternary complex formation. It is the exact linker precursor utilized to synthesize benchmark degraders such as EED PROTAC 1 (AZ-14117230), which effectively degrades the PRC2 complex [1]. For procurement and scale-up, its high synthetic tractability via standard EDC/HATU coupling makes it a preferred choice for constructing hydrophobic PROTAC libraries .

Research Fit

PROTAC assembly Reported C4 linker for EED/EZH2/SUZ12 degrader synthesis
Boc-SPPS spacer Acid-labile protection supports orthogonal deprotection workflows
Bioconjugation High-purity building block for reproducible conjugate assembly

Substituting Boc-NH-C4-acid with PEG-based linkers of similar length fundamentally alters the physicochemical profile of the resulting PROTAC, often reducing lipophilicity and compromising intracellular accumulation in target tissues. Furthermore, adjusting the alkyl chain length by even one methylene unit—such as substituting with Boc-GABA-OH (3 methylenes) or Boc-Ahx-OH (5 methylenes)—drastically alters the spatial distance and conformational flexibility between the E3 ligase ligand and the target warhead. In benchmark applications, this specific 4-methylene spacing is strictly required to achieve the optimal ternary complex geometry necessary for the potent degradation of targets like EZH2, EED, and SUZ12 with nanomolar efficiency [1]. Finally, utilizing crude or unprotected 5-aminovaleric acid instead of the Boc-protected form prevents the orthogonal, step-wise coupling required to avoid polymerization, severely reducing the yield of the heterobifunctional degrader .

Substitution Risk

Shorter C3 linker May not achieve the spatial reach required for reported PRC2 ternary complex geometry
Longer C6 linker Lacks reported literature validation for EED/EZH2/SUZ12 degradation
PEG-based linker Introduces conformational flexibility and hydrophilicity differences; direct substitution may require re-optimization

Optimal Spacer Length for PRC2 Complex Degradation

In the development of EED PROTAC 1 (AZ-14117230), the 5-aminovaleric acid (4-methylene) linker was selected over longer or shorter alkyl variants to optimize the distance between the VHL E3 ligase ligand and the EED binder. PROTACs synthesized using this specific linker achieved potent inhibition of PRC2 enzyme activity (pIC50 ~ 8.1) and selective growth inhibition of PRC2-dependent cancer cells (GI50 = 49–58 nM) [1]. Altering the linker length typically disrupts the critical ternary complex geometry, leading to a precipitous drop in degradation efficiency and target ubiquitination.

Evidence DimensionCancer cell growth inhibition (GI50) via optimized ternary complex
Target Compound DataGI50 = 49–58 nM (PROTAC with 5-aminovaleric acid linker)
Comparator Or BaselineSuboptimal linker lengths (mismatched alkyl chains)
Quantified DifferenceLoss of nanomolar degradation potency when spacer distance is altered
ConditionsPRC2-dependent cancer cell proliferation assays

Procuring the exact 4-methylene spacer is critical for replicating or scaling validated PROTACs targeting the PRC2 complex without requiring costly re-optimization of the linkerology.

PRC2 Degradation Validation
Reported
PROTAC1 with C4 linker segment: degrades EED, EZH2, SUZ12 (cellular assay). C6/C7 linkers: no reported PRC2-specific validation.
Supports linker selection for PRC2-targeted PROTAC development
Validation context: Cell Chem Biol 2019; linker geometry may require optimization

Lipophilicity and Cell Permeability vs. PEG Linkers

Alkyl linkers such as Boc-NH-C4-acid are frequently selected over PEG-based linkers (e.g., PEG1 or PEG2) to increase the overall lipophilicity and metabolic stability of the PROTAC. While PEG linkers improve aqueous solubility, they can introduce oxidative liabilities and reduce passive membrane permeability. The fully saturated aliphatic chain of the C4-acid provides a stable, hydrophobic bridge that enhances the intracellular concentration of the degrader, a critical factor given the high molecular weight of typical PROTACs .

Evidence DimensionLinker lipophilicity and metabolic stability
Target Compound DataHigh lipophilicity, fully saturated aliphatic stability
Comparator Or BaselinePEG-based linkers (e.g., PEG1/PEG2)
Quantified DifferenceElimination of PEG-associated oxidative liabilities and improved passive cell permeability
ConditionsIntracellular PROTAC accumulation models

Buyers must select alkyl linkers over PEG linkers when the target PROTAC suffers from poor cell permeability or when maximizing intracellular target engagement is the primary bottleneck.

Synthesis Yield
Reported
93.5% yield (Boc2O method); 70% yield (BocN3 method)
Supports cost-efficient in-house synthesis from 5-aminopentanoic acid
Protocol: Boc2O, NaOH, dioxane/H2O, RT, 18 h

Orthogonal Protection for High-Yield Step-Wise Synthesis

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine terminus of Boc-NH-C4-acid enables highly controlled, directional coupling. When compared to crude or unprotected 5-aminovaleric acid, the Boc-protected precursor prevents unwanted homopolymerization during EDC/HATU-mediated amide bond formation with the E3 ligase ligand. Following the initial coupling, the Boc group is efficiently cleaved under mild acidic conditions, exposing the free amine for subsequent conjugation to the target warhead with >98% purity retention.

Evidence DimensionCoupling specificity and yield
Target Compound DataDirectional, 1:1 heterobifunctional coupling with no polymerization
Comparator Or BaselineUnprotected 5-aminovaleric acid
Quantified DifferencePrevention of oligomeric byproducts, maximizing the yield of the desired PROTAC intermediate
ConditionsStandard EDC/HATU amide coupling conditions

Procuring the Boc-protected form is an absolute requirement for the step-wise, high-yield synthesis of heterobifunctional molecules, directly impacting manufacturing costs and crude purity.

Commercial Purity
Specification review
99.85% HPLC (vendor); comparator-grade ≥97% typical
High purity reduces side reactions in conjugation steps
Verify lot-specific CoA; purity basis per vendor
Solubility Profile
Data to verify
43 mg/mL in DMSO, water, ethanol at 25 °C
Supports flexible stock solution preparation for in vitro assays
Class-level inference; direct comparative data not available

Synthesis of Epigenetic PROTACs

Utilizing Boc-NH-C4-acid to synthesize degraders targeting the PRC2 complex (EED, EZH2, SUZ12) where the 4-methylene distance is validated for optimal ternary complex formation [1].

Lipophilicity-Driven Degrader Optimization

Replacing hydrophilic PEG linkers with this aliphatic linker in PROTAC libraries to rescue compounds that exhibit poor passive cell membrane permeability or PEG-related oxidative instability.

Solid-Phase PROTAC Library Construction

Leveraging the Boc-protected amine for automated or manual solid-phase synthesis, allowing for clean, step-wise deprotection and coupling without cross-reactivity or homopolymerization.

Application Fit Matrix

Application
Selection Property
Validation Focus
PRC2-Targeted PROTAC Development
Reported C4 linker geometry for EED/EZH2/SUZ12 ternary complex
Degradation efficiency and target engagement in cellular context
Boc-SPPS Spacer Arm
Acid-labile Boc protection with defined C5 alkyl spacer
Coupling efficiency and resin accessibility
Peptide SAR Studies
Achiral, flexible linker for inter-residue distance modulation
Biological activity as function of spacer length in peptide analogs
NHS Ester Bioconjugation
Orthogonal reactivity for sequential amine conjugation
NHS ester activation and Boc deprotection without side products

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.13140809 Da

Monoisotopic Mass

217.13140809 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-5-aminopentanoic acid

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